Venoterpine

Description

This compound is a natural product found in Gentiana lutea with data available.

Structure

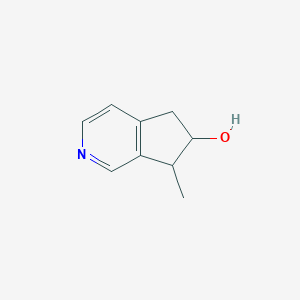

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-8-5-10-3-2-7(8)4-9(6)11/h2-3,5-6,9,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIGOIPHPUCFOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2=C1C=NC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Venoterpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17948-42-4 | |

| Record name | Venoterpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

130 - 132 °C | |

| Record name | Venoterpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030175 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Venoterpine: A Technical Overview of a Natural Alkaloid

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine is a monoterpenoid alkaloid with a unique chemical structure, found in select species of the Alstonia genus. Despite its documented presence in these traditionally used medicinal plants, this compound remains a molecule with a largely unexplored pharmacological profile. Computational studies have begun to shed light on its potential as a bioactive compound, suggesting favorable drug-like properties and predicting interactions with several key biological targets. However, a significant gap exists in the scientific literature regarding its experimentally validated biological activities, mechanisms of action, and associated signaling pathways. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and predicted biological activities, while also highlighting the areas that require further experimental investigation.

Chemical Structure and Identification

This compound, a member of the pyridine class of compounds, possesses the systematic IUPAC name 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol[1]. Its chemical identity is well-established and characterized by the following identifiers:

| Identifier | Value |

| CAS Number | 17948-42-4[1] |

| Molecular Formula | C₉H₁₁NO[1] |

| Molecular Weight | 149.19 g/mol [1] |

| Canonical SMILES | CC1C(CC2=C1C=NC=C2)O |

The molecule features a fused ring system consisting of a dihydropyridine and a cyclopentane ring, with a methyl and a hydroxyl group as substituents.

Physicochemical Properties

Detailed experimental characterization of this compound's physicochemical properties is limited. However, in-silico studies have provided valuable predictions regarding its drug-likeness and pharmacokinetic profile[2][3]. These computational analyses suggest that this compound has characteristics favorable for a potential therapeutic agent.

| Property | Predicted Value | Implication |

| Lipophilicity (LogP) | 0.9 | Balanced solubility |

| Water Solubility | Good | Favorable for formulation and absorption |

| Gastrointestinal Absorption | High | Potential for oral bioavailability |

| Blood-Brain Barrier Permeation | Yes | Potential for central nervous system activity |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance |

| CYP450 Inhibition | No | Lower potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Good potential for systemic exposure |

These data are based on computational predictions and await experimental validation.

Natural Occurrence and Isolation

This compound is a naturally occurring alkaloid found in plants of the Apocynaceae family, particularly within the Alstonia genus. It has been identified in Alstonia venenata and Alstonia scholaris, plants that have a history of use in traditional medicine[4][5][6].

General Isolation Protocol Outline

Detailed, step-by-step protocols for the specific isolation of this compound are not extensively published. However, a general approach can be inferred from studies on the phytochemical analysis of Alstonia species. The process typically involves:

-

Extraction: The plant material (e.g., stem bark) is subjected to solvent extraction, often with ethanol.

-

Fractionation: The crude extract is then fractionated using column chromatography with a series of solvents of increasing polarity.

-

Purification: Fractions containing this compound are further purified using techniques such as High-Performance Liquid Chromatography (HPLC).

The following diagram illustrates a generalized workflow for the isolation of this compound from a plant source.

Biological Activity and Potential Signaling Pathways

While the extracts of Alstonia species exhibit a range of biological activities, including antimicrobial, antioxidant, and cytotoxic effects, the specific contribution of this compound to these activities has not been experimentally determined[4][7].

In-Silico Target Prediction

Computational studies have predicted that this compound may interact with a variety of biological targets, suggesting a broad potential for pharmacological activity[2][3]. These predictions provide a valuable starting point for future experimental investigations.

| Predicted Protein Target Class | Percentage of Predicted Interactions |

| Oxidoreductases | 33% |

| Lyases | 20% |

| Cytochrome P450 Enzymes | 13% |

| Kinases | 13% |

| Membrane Receptors | 6.7% |

| Unspecified Proteins | 6.7% |

This data is based on computational predictions and awaits experimental validation.

Based on these predictions, a hypothetical logical workflow for investigating the biological activity of this compound can be proposed.

Future Directions and Conclusion

This compound presents an intriguing case of a natural product with a well-defined chemical structure but a largely uncharacterized biological profile. The in-silico data are promising, suggesting that this compound possesses drug-like qualities and the potential to interact with multiple biologically relevant targets. However, there is a pressing need for experimental validation of these predictions.

For researchers, scientists, and drug development professionals, this compound represents an opportunity for novel discovery. Future research should prioritize:

-

Isolation and Synthesis: Development of efficient and scalable methods for obtaining pure this compound.

-

Biological Screening: Comprehensive screening of this compound in a variety of biological assays to identify its primary activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogs to explore the chemical features essential for its biological activity.

References

- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phytonutrients.pk [phytonutrients.pk]

- 3. phytonutrients.pk [phytonutrients.pk]

- 4. Phytochemical screening of Alstonia venenata leaf and bark extracts and their antimicrobial activities | Cellular and Molecular Biology [cellmolbiol.org]

- 5. Phytochemical screening of Alstonia venenata leaf and bark extracts and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacognostic and phytochemical study of Alstonia venenata bark. [wisdomlib.org]

- 7. brieflands.com [brieflands.com]

Venoterpine: A Technical Guide to its Physicochemical Properties and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine, a naturally occurring pyridine alkaloid found in Gentiana lutea, presents an intriguing subject for phytochemical and pharmacological research.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from both experimental and computational data. While extensive experimental research on this compound is limited, this document consolidates the available information and outlines standard experimental methodologies relevant to its characterization. Furthermore, it explores the predicted biological activities and potential mechanisms of action based on in-silico studies, offering a foundation for future investigation and drug discovery efforts.

Chemical and Physical Properties

The chemical and physical characteristics of this compound are fundamental to understanding its behavior in biological systems and for its potential development as a therapeutic agent. The available data, a combination of experimental findings and computational predictions, are summarized below.

General and Structural Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| IUPAC Name | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol | PubChem[1] |

| Synonyms | Gentialutine, Alkaloid RW47 | PubChem[1] |

| CAS Number | 17948-42-4 | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Melting Point | 130 - 132 °C | Human Metabolome Database (HMDB)[1] |

Computed Physicochemical Properties

Computational studies, particularly those employing Density Functional Theory (DFT), have provided insights into the electronic and structural properties of this compound.

| Property | Value | Source |

| Ionization Potential | -6.6537 eV | PHYTONutrients[2] |

| Electron Affinity | -0.6989 eV | PHYTONutrients[2] |

| HOMO-LUMO Energy Gap | 5.9548 eV | PHYTONutrients[2] |

| Dipole Moment | 3.6290 Debye | PHYTONutrients[2] |

| Electrophilicity Index | 2.2696 | PHYTONutrients[2] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | PubChem[1] |

Predicted Pharmacokinetic and Drug-Likeness Properties

In-silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that this compound has favorable drug-like properties.

| Property | Prediction | Source |

| Water Solubility | Good | PHYTONutrients[2] |

| Lipophilicity | Good | PHYTONutrients[2] |

| Gastrointestinal Absorption | High | PHYTONutrients[2] |

| Blood-Brain Barrier Permeation | Yes | PHYTONutrients[2] |

| P-glycoprotein Substrate | No | PHYTONutrients[2] |

| Cytochrome P450 Inhibition | No inhibition of major isoforms | PHYTONutrients[2] |

| Lipinski's Rule of Five | Adherent | PHYTONutrients[2] |

Experimental Protocols

While specific experimental protocols for the characterization of this compound are not extensively published, this section outlines standard methodologies that would be employed for its isolation and analysis.

Isolation of this compound from Gentiana lutea

This compound is a constituent of Gentiana lutea. A general protocol for the isolation of alkaloids and other secondary metabolites from plant material is as follows:

-

Extraction : The dried and powdered plant material (roots and rhizomes) is subjected to extraction with a suitable solvent, such as methanol or ethanol, often using techniques like maceration, soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

Solvent Partitioning : The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatographic Separation : The resulting fractions are further purified using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and possibly X-ray crystallography.

Determination of Physicochemical Properties

-

Melting Point : The melting point is determined using a melting point apparatus. A small amount of the purified solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule and its elemental composition. Techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

Predicted Biological Activity and Signaling Pathways

Computational studies have been instrumental in predicting the potential biological targets of this compound, suggesting a broad range of pharmacological activities.

In-Silico Target Prediction Workflow

The following workflow outlines the computational approach used to predict the biological targets of this compound.

Caption: Computational workflow for predicting biological targets and pathways of this compound.

Hypothetical Signaling Pathway Based on Predicted Targets

Based on in-silico predictions, this compound may interact with several classes of proteins, including oxidoreductases, cytochrome P450 enzymes, and kinases.[2] These predictions suggest that this compound could modulate various signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be influenced by this compound, based on its predicted interaction with kinases, which are key regulators of cellular processes.

Disclaimer: The following diagram represents a hypothetical signaling pathway based on computational predictions and has not been experimentally validated for this compound.

Caption: Hypothetical signaling pathway modulated by this compound based on predicted kinase interaction.

Conclusion and Future Directions

This compound is a natural product with promising drug-like characteristics as suggested by computational analyses. The available experimental data, although limited, provides a foundational understanding of its basic physicochemical properties. To fully unlock the therapeutic potential of this compound, further research is imperative. Future studies should focus on:

-

Experimental Validation : Conducting rigorous experimental studies to confirm the computationally predicted physicochemical and pharmacokinetic properties.

-

Total Synthesis : Developing a robust and scalable synthetic route to enable the production of larger quantities for extensive biological evaluation.

-

Pharmacological Profiling : Performing in-vitro and in-vivo assays to identify and validate its biological targets and elucidate its precise mechanism of action.

-

Signaling Pathway Elucidation : Investigating the specific signaling pathways modulated by this compound to understand its effects at the molecular level.

This technical guide serves as a catalyst for such future investigations, providing a consolidated resource for scientists dedicated to natural product chemistry and drug discovery.

References

An In-depth Technical Guide to the Solubility of Venoterpine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of venoterpine, a naturally occurring pyridine alkaloid. Due to the limited availability of direct experimental quantitative data, this document compiles predicted aqueous solubility values, qualitative solubility in various organic solvents, and a detailed, generalized experimental protocol for determining thermodynamic solubility.

Introduction to this compound

This compound (CAS: 17948-42-4) is a member of the pyridine class of organic compounds.[1] As an alkaloid, its solubility behavior is influenced by the presence of a basic nitrogen atom, which can be protonated to form salts.[2][3][4] Generally, alkaloids in their free base form, like this compound, tend to be more soluble in organic solvents and less soluble in water.[2][3][4] Conversely, their salt forms typically exhibit higher aqueous solubility.[2][3] Understanding the solubility of this compound is critical for its extraction, purification, formulation, and in vitro testing in drug discovery and development.

Quantitative Solubility Data

Currently, experimentally determined quantitative solubility data for this compound in a range of solvents is not widely available in published literature. However, computational models have been used to predict its aqueous solubility. The following table summarizes these predicted values. It is crucial to note that these are in silico predictions and should be confirmed by experimental validation.

Table 1: Predicted Aqueous Solubility of this compound

| Prediction Model/Source | Predicted Value (Log S) | Predicted Value (mg/mL) | Predicted Value (g/L) |

| ESOL | -1.71 | 2.91 | - |

| Ali | - | 10.8 | - |

| SILICOS-IT | -2.19 | 0.972 | - |

| Human Metabolome Database | - | - | 90.5 |

Note: Log S is the logarithm of the molar solubility (mol/L). The data is derived from computational studies and databases and requires experimental verification.

Qualitative Solubility in Organic Solvents

Based on information from chemical suppliers, this compound has been noted to be soluble in several common organic solvents. This qualitative information is valuable for selecting appropriate solvent systems for various applications.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

Source: ChemFaces, ScreenLib.[5][6] Note: These are qualitative descriptors and do not provide concentration limits.

Experimental Protocol for Solubility Determination

The "shake-flask" method is the gold-standard technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] The following protocol provides a detailed methodology that can be adapted for determining the solubility of this compound.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a constant temperature.

Materials:

-

This compound (solid form, high purity)

-

Selected solvent (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker.

-

Allow the suspension to settle.

-

Separate the undissolved solid from the solution. This is typically achieved by centrifuging the sample at a high speed and then carefully filtering the supernatant through a syringe filter to obtain a clear, particle-free saturated solution.[7][10]

-

-

Quantification:

-

Accurately dilute a known volume of the clear filtrate with an appropriate solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[7][11]

-

A calibration curve prepared with standard solutions of known this compound concentrations must be used for accurate quantification.[10]

-

-

Data Reporting:

-

Calculate the solubility of this compound in the original undiluted filtrate based on the dilution factor.

-

Express the solubility in standard units, such as mg/mL, g/L, or mol/L.

-

Visualizations

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the shake-flask method for solubility determination.

Conclusion

While experimental quantitative solubility data for this compound remains scarce, computational predictions and qualitative information suggest it has favorable solubility in several organic solvents and moderate aqueous solubility. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine the precise solubility of this compound in various solvents, which is a fundamental step for advancing its research and development as a potential therapeutic agent.

References

- 1. This compound | C9H11NO | CID 5315179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkaloids [m.chemicalbook.com]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. mycollegevcampus.com [mycollegevcampus.com]

- 5. This compound | CAS:17948-42-4 | Manufacturer ChemFaces [chemfaces.com]

- 6. This compound | CAS 17948-42-4 | ScreenLib [screenlib.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubcompare.ai [pubcompare.ai]

- 10. enamine.net [enamine.net]

- 11. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT | PharmaTutor [pharmatutor.org]

Natural Sources of Venoterpine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Venoterpine is a monoterpene indole alkaloid, a class of natural products known for their structural complexity and diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biosynthetic origins. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources

This compound has been identified in plant species belonging to the Apocynaceae family, a family renowned for its rich alkaloidal content. The primary documented natural sources of this compound are:

-

Alstonia scholaris : Commonly known as the Devil's tree, various parts of this plant have been extensively studied for their phytochemical constituents. The stem bark of Alstonia scholaris has been confirmed as a source of this compound.[1]

-

Rauwolfia serpentina : Known as Indian snakeroot, this medicinal plant is a well-established source of numerous indole alkaloids. This compound has been reported as one of the constituents of this plant.

Quantitative Data

The concentration of this compound in its natural sources can vary depending on factors such as geographical location, season of collection, and the specific plant part analyzed. To date, detailed quantitative analyses across multiple samples are limited in the scientific literature. However, a specific isolation yield has been reported for Alstonia scholaris.

| Plant Source | Plant Part | Extraction Method | Yield of this compound | Reference |

| Alstonia scholaris | Stem Bark | Ethanolic Extraction followed by Column Chromatography | 36 mg from 161.6 g of crude extract | [1] |

Experimental Protocols

The isolation and purification of this compound from its natural sources are critical steps for its further study and potential therapeutic application. Below is a detailed experimental protocol for the isolation of this compound from the stem bark of Alstonia scholaris, based on a published study.[1]

Extraction

-

Plant Material Preparation : The stem bark of Alstonia scholaris is collected, shade-dried, and coarsely powdered.

-

Solvent Extraction : The powdered bark is extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure exhaustive extraction of the phytochemicals.

-

Concentration : The resulting ethanolic extract is concentrated under reduced pressure using a rotary evaporator at a temperature of 40°C to yield a crude extract.

Fractionation and Isolation by Column Chromatography

-

Column Preparation : A glass column is packed with silica gel (60-120 mesh) as the stationary phase.

-

Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution : The column is eluted with a gradient of solvents with increasing polarity. A common solvent system starts with non-polar solvents like hexane and gradually introduces more polar solvents such as ethyl acetate and methanol.

-

Fraction Collection : Fractions of the eluate are collected sequentially.

-

Monitoring : The composition of each fraction is monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

-

Purification : The fraction containing this compound is further purified by repeated column chromatography, potentially using a different solvent system to achieve higher purity. In one study, a fraction eluted with a mixture of dichloromethane and methanol was further purified using a hexane:ethyl acetate solvent system to yield pure this compound.[1]

Characterization

The structure of the isolated this compound is confirmed using various spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)

-

Mass Spectrometry (MS)

-

Infrared (IR) Spectroscopy

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Biosynthesis of this compound

This compound, as a monoterpene indole alkaloid, is biosynthesized through a complex pathway that combines intermediates from the shikimate pathway and the methylerythritol phosphate (MEP) pathway. The general biosynthetic pathway for this class of compounds has been extensively studied.[2][3][4][5]

The key steps in the biosynthesis are:

-

Formation of Tryptamine : The amino acid tryptophan, derived from the shikimate pathway, is decarboxylated by tryptophan decarboxylase to yield tryptamine.

-

Formation of Secologanin : The monoterpene secologanin is synthesized from geranyl pyrophosphate (GPP), which is formed via the MEP pathway. Key enzymes in this pathway include geraniol synthase, geraniol-10-hydroxylase, and secologanin synthase.[2]

-

Condensation to Strictosidine : Tryptamine and secologanin are condensed in a Pictet-Spengler reaction catalyzed by strictosidine synthase to form the pivotal intermediate, strictosidine.[2][3][4]

-

Post-Strictosidine Modifications : Strictosidine then undergoes a series of enzymatic modifications, including deglycosylation and cyclizations, to form the diverse array of monoterpene indole alkaloids. The specific enzymatic steps leading from strictosidine to this compound have not been fully elucidated.

Below is a diagram illustrating the general biosynthetic pathway leading to monoterpene indole alkaloids.

Caption: General biosynthetic pathway of monoterpene indole alkaloids.

Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in cellular signaling pathways. The pharmacological activities of many monoterpene indole alkaloids are often attributed to their interaction with various receptors, ion channels, and enzymes. Further research is required to elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

This compound is a monoterpene indole alkaloid naturally occurring in Alstonia scholaris and Rauwolfia serpentina. While quantitative data on its prevalence is still emerging, established protocols for its isolation provide a foundation for further investigation. The biosynthesis of this compound follows the general pathway of monoterpene indole alkaloids, originating from the key intermediate strictosidine. The specific signaling pathways and molecular targets of this compound remain an area for future research, holding potential for the discovery of new therapeutic applications. This guide provides a current and comprehensive overview to aid researchers and professionals in the fields of natural product chemistry and drug development.

References

In Silico Prediction of Venoterpine Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Venoterpine, a naturally occurring monoterpene alkaloid, presents an intriguing scaffold for drug discovery. Its pharmacological profile, however, remains largely unexplored. This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity, offering a cost-effective and efficient approach to elucidate its therapeutic potential. We detail methodologies for physicochemical characterization, pharmacokinetic and toxicity (ADMET) profiling, target prediction, and molecular docking. Furthermore, this guide presents predicted data for this compound and visualizes key experimental workflows and relevant biological signaling pathways, offering a roadmap for future in vitro and in vivo validation studies.

Introduction to this compound and In Silico Drug Discovery

This compound (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine alkaloid that has been identified in plants such as Gentiana lutea.[1] Natural products are a rich source of novel therapeutic agents, and computational methods are increasingly being employed to accelerate the identification and characterization of their bioactivities.[2] In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET prediction, allow for the rapid screening of compounds against a vast array of biological targets and provide insights into their potential as drug candidates.[2][3][4] This guide focuses on applying these methods to predict the bioactivity of this compound.

Physicochemical and Pharmacokinetic Profile of this compound

A crucial first step in assessing the drug-like potential of a compound is to evaluate its physicochemical properties and predict its ADMET profile. These parameters influence a compound's absorption, distribution, metabolism, excretion, and potential toxicity.

Predicted Physicochemical Properties

The fundamental physicochemical properties of this compound have been computed and are summarized in Table 1. These descriptors are essential for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| LogP (Octanol-Water Partition Coefficient) | 0.9 | [1] |

| Topological Polar Surface Area (TPSA) | 33.1 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 0 | [1] |

Predicted ADMET Properties

The ADMET profile of this compound was predicted using computational models. The results, presented in Table 2, suggest that this compound possesses favorable drug-like properties.

| Parameter | Prediction | Implication |

| Absorption | ||

| Gastrointestinal (GI) Absorption | High | Good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity |

| P-glycoprotein Substrate | No | Low potential for efflux-mediated resistance |

| Distribution | ||

| Volume of Distribution (VDss) | -0.152 log(L/kg) | Moderate distribution in tissues |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions with substrates of this isoform |

| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| Excretion | ||

| Total Clearance | 0.499 log(ml/min/kg) | Moderate rate of elimination from the body |

| Toxicity | ||

| AMES Toxicity | No | Low mutagenic potential |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

In Silico Target Prediction

To identify the potential biological targets of this compound, a computational target prediction study was conducted. The results suggest that this compound may interact with several classes of enzymes, as detailed in Table 3.

| Protein Class | Predicted Affinity | Potential Therapeutic Area |

| Oxidoreductases | 33% | Cancer, Inflammation, Neurodegenerative Diseases |

| Lyases | 20% | Various metabolic disorders |

| Kinases | 13% | Cancer, Inflammatory Diseases |

| Cytochrome P450 Enzymes | 13% | Drug Metabolism, Steroidogenesis |

| Membrane Receptors | 6.7% | Various signaling pathways |

| Unspecified Proteins | 6.7% | - |

Experimental Protocols

This section provides detailed methodologies for the key in silico experiments that form the basis of this guide.

ADMET Prediction

Objective: To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound to assess its drug-likeness.

Methodology:

-

Compound Preparation:

-

Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format from a chemical database such as PubChem (CID: 5315179).[1]

-

Input the SMILES string into an ADMET prediction web server or software (e.g., SwissADME, pkCSM).

-

-

Prediction of Physicochemical Properties:

-

Utilize the software to calculate key physicochemical descriptors, including molecular weight, LogP, TPSA, number of hydrogen bond donors and acceptors, and number of rotatable bonds.

-

-

Pharmacokinetic Prediction:

-

Absorption: Predict gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate status.

-

Distribution: Predict the volume of distribution (VDss) and blood-brain barrier (BBB) permeability.

-

Metabolism: Predict the inhibitory potential against major cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4).

-

Excretion: Predict the total clearance rate.

-

-

Toxicity Prediction:

-

Predict potential toxicity endpoints such as AMES mutagenicity and human Ether-à-go-go-Related Gene (hERG) inhibition.

-

-

Data Analysis:

-

Compile the predicted properties into a tabular format.

-

Analyze the results in the context of established drug-likeness rules (e.g., Lipinski's Rule of Five) to evaluate the overall ADMET profile.

-

Molecular Docking

Objective: To predict the binding mode and affinity of this compound to a specific protein target. This example protocol uses a generic kinase as the target.

Methodology:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein using molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro):

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens.

-

Assign atomic charges (e.g., Gasteiger charges).

-

Define the binding site (grid box) based on the location of the co-crystallized ligand or using a blind docking approach.

-

-

-

Preparation of the Ligand (this compound):

-

Obtain the 3D structure of this compound in SDF or MOL2 format.

-

Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).

-

Assign atomic charges and define the rotatable bonds.

-

-

Docking Simulation:

-

Use a docking program (e.g., AutoDock Vina, GOLD) to dock the prepared ligand into the defined binding site of the receptor.[5]

-

Set the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search.

-

Run the docking simulation.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding affinities (scoring functions).

-

Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, VMD).

-

Select the most plausible binding mode based on the scoring function and the nature of the interactions with key active site residues.

-

Visualizations: Workflows and Signaling Pathways

Visual representations are critical for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

In Silico Bioactivity Prediction Workflow

Caption: A generalized workflow for the in silico prediction of this compound's bioactivity.

Generic Kinase Signaling Pathway

The prediction that kinases are potential targets for this compound suggests it may interfere with key signaling cascades involved in cell proliferation, survival, and differentiation.

Caption: A simplified diagram of the MAPK/ERK and PI3K/Akt signaling pathways, potential targets for this compound.

Cytochrome P450-Mediated Drug Metabolism

This compound is predicted to inhibit CYP2D6, which could lead to drug-drug interactions. Understanding the role of CYPs in drug metabolism is crucial.

Caption: The inhibitory effect of this compound on CYP2D6-mediated drug metabolism.

Conclusion and Future Directions

The in silico analyses presented in this guide suggest that this compound possesses a favorable drug-like profile with the potential to modulate the activity of several important enzyme classes, including kinases and cytochrome P450s. The predicted high gastrointestinal absorption and blood-brain barrier permeability make it an interesting candidate for further investigation, particularly for neurological or systemic disorders. However, the predicted inhibition of CYP2D6 warrants caution and further investigation into potential drug-drug interactions.

The logical next steps are the in vitro validation of these computational predictions. This would involve enzymatic assays to confirm the inhibitory activity of this compound against the predicted targets and cell-based assays to assess its effects on relevant signaling pathways. This integrated approach of computational prediction followed by experimental validation provides a robust framework for accelerating the discovery and development of novel therapeutics from natural products like this compound.

References

Preliminary Toxicological Profile of Venoterpine

Disclaimer: The following toxicological profile for "Venoterpine" is a hypothetical case study developed to illustrate the structure and content of a preliminary toxicological assessment. As of the date of this document, "this compound" is not a recognized chemical entity in publicly available scientific literature, and the data presented herein is illustrative and not based on experimental results.

Executive Summary

This document provides a preliminary, non-clinical toxicological profile of this compound, a novel synthetic small molecule with potential therapeutic applications. The profile is based on a standard battery of in vitro and in vivo toxicological studies designed to identify potential safety concerns and establish a preliminary safety margin. The primary objectives of these initial studies were to evaluate acute toxicity, potential for genetic damage, and effects following repeated administration. The findings herein are intended to guide further non-clinical development and inform the design of future IND-enabling toxicology studies.

Acute Toxicity

The acute toxicity of this compound was assessed in two rodent species via oral and intravenous routes to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity following a single administration.

Data Summary: Acute Toxicity

| Species | Strain | Sex | Route | LD50 (mg/kg) | 95% Confidence Interval | Key Clinical Signs |

| Mouse | CD-1 | M/F | Oral | >2000 | N/A | No signs of toxicity observed |

| Mouse | CD-1 | M/F | IV | 150 | 125 - 175 | Ataxia, lethargy, bradypnea |

| Rat | Sprague-Dawley | M/F | Oral | >2000 | N/A | No signs of toxicity observed |

| Rat | Sprague-Dawley | M/F | IV | 120 | 100 - 140 | Ataxia, lethargy, bradypnea |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Test System: Male and female Sprague-Dawley rats (8-10 weeks old).

-

Methodology: The study was conducted in accordance with OECD Guideline 425. A starting dose of 175 mg/kg was administered to a single animal by oral gavage. Animals were observed for 48 hours. If the animal survived, the dose was increased by a factor of 3.2 for the next animal; if it died, the dose was decreased. The procedure was continued until the criteria for stopping were met.

-

Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

Genotoxicity

A standard battery of in vitro and in vivo assays was conducted to assess the genotoxic potential of this compound, including its potential to induce gene mutations and chromosomal damage.

Data Summary: Genotoxicity Assays

| Assay | Test System | Metabolic Activation | Concentration/Dose Range | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA) | With and Without S9 | 0.5 - 5000 µ g/plate | Negative |

| In Vitro Chromosomal Aberration | Human Peripheral Blood Lymphocytes | With and Without S9 | 10 - 500 µg/mL | Negative |

| In Vivo Micronucleus | Mouse Bone Marrow | N/A | 100, 200, 400 mg/kg (IP) | Negative |

Experimental Protocol: In Vitro Chromosomal Aberration Assay

-

Test System: Human peripheral blood lymphocytes obtained from healthy, non-smoking donors.

-

Methodology: The assay was performed in accordance with OECD Guideline 473. Duplicate cultures were exposed to this compound at three concentrations for 4 hours (with and without S9 metabolic activation) and for 24 hours (without S9). Mitomycin C and Cyclophosphamide were used as positive controls.

-

Analysis: Cells were treated with a metaphase-arresting agent (colcemid), harvested, and slides were prepared. At least 200 metaphase spreads per concentration were scored for structural and numerical chromosomal aberrations.

Workflow for Genotoxicity Assessment

Caption: Standard workflow for in vitro and in vivo genotoxicity assessment.

Repeat-Dose Toxicity

A 14-day repeat-dose study was conducted in rats to evaluate the toxicological effects of this compound following daily administration and to identify a No-Observed-Adverse-Effect Level (NOAEL).

Data Summary: 14-Day Rat Study (Oral Gavage)

| Parameter | Vehicle Control | Low Dose (20 mg/kg/day) | Mid Dose (60 mg/kg/day) | High Dose (180 mg/kg/day) |

| Mortality | 0/10 | 0/10 | 0/10 | 2/10 |

| Body Weight Gain (g, Day 14) | +45 ± 5 | +42 ± 6 | +30 ± 8 | +15 ± 10 |

| Key Hematology Changes | None | None | None | Slight, non-significant decrease in RBCs |

| Key Clinical Chemistry Changes | None | None | Slight elevation in ALT | Moderate elevation in ALT, AST, and BUN |

| Primary Target Organ(s) | None | None | Liver (minimal centrilobular hypertrophy) | Liver (moderate hypertrophy, single-cell necrosis), Kidney (tubular degeneration) |

| NOAEL | - | 20 mg/kg/day | - | - |

| Statistically significant (p < 0.05), **Statistically significant (p < 0.01) |

Experimental Protocol: 14-Day Repeat-Dose Oral Toxicity

-

Test System: Male and female Sprague-Dawley rats (n=10/sex/group).

-

Dosing: this compound was administered once daily via oral gavage for 14 consecutive days at doses of 0, 20, 60, and 180 mg/kg/day.

-

In-life Observations: Included mortality checks, clinical observations, body weight, and food consumption measurements.

-

Terminal Procedures: At study termination, blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were weighed. Tissues were collected and preserved for histopathological examination.

Hypothetical Mechanism of Hepatotoxicity

Based on the preliminary findings of elevated liver enzymes (ALT, AST) and centrilobular hypertrophy in the repeat-dose study, a potential mechanism of toxicity involves the induction of hepatic cytochrome P450 (CYP) enzymes and subsequent oxidative stress. This pathway is a common mechanism for drug-induced liver injury.

Caption: Postulated signaling pathway for this compound-induced hepatotoxicity.

Preliminary Conclusions and Future Directions

The preliminary toxicological assessment of this compound indicates the following:

-

The compound exhibits low acute toxicity via the oral route.

-

There is no evidence of genotoxic potential in the standard test battery.

-

The primary target organs following repeated administration in the rat are the liver and, at high doses, the kidney.

-

A NOAEL of 20 mg/kg/day was established in a 14-day rat study.

Further studies are recommended to fully characterize the toxicological profile of this compound. These should include a 28-day repeat-dose study in a non-rodent species, safety pharmacology assessments (cardiovascular, respiratory, and CNS), and further mechanistic studies to confirm the proposed pathway of hepatotoxicity.

Analysis of Venoterpine: A Technical Overview of Spectral Data and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectral Analysis Data

Definitive, experimentally-derived quantitative spectral data for venoterpine remains elusive in readily accessible scientific literature. The following tables are presented as templates to be populated once such data becomes available through experimental work.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| C9 (CH₃) | Data not available |

| C10 | Data not available |

Note: This table is a placeholder for future experimental data.

Mass Spectrometry (MS) Data

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Relative Abundance (%) |

| 149.08 | [M]⁺ | Data not available |

| Data not available | Data not available | |

| Data not available | Data not available | |

| Data not available | Data not available |

Note: This table is a placeholder for future experimental data.

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound, based on standard practices for alkaloid analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-degree pulse angle, a spectral width of 200-240 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure proper quantification if desired.

-

-

2D NMR Experiments: To aid in structural elucidation, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of purified this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Instrument: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Gas Chromatography:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Injection: Inject 1 µL of the sample in split or splitless mode, depending on the concentration.

-

Oven Program: A typical temperature program would start at a low temperature (e.g., 50-100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometry:

-

Ionization: Use standard electron ionization at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-500.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion (M⁺) and the m/z values and relative abundances of the fragment ions.

Predicted Biological Interactions and Signaling Pathways

Computational studies have provided insights into the potential biological targets of this compound, suggesting it may interact with a range of proteins involved in key cellular processes.[1][2]

Predicted Targets:

-

Oxidoreductases (33%): These enzymes catalyze oxidation-reduction reactions, playing a crucial role in metabolism and cellular signaling.[1][2]

-

Cytochrome P450 Enzymes (13%): A superfamily of enzymes involved in drug metabolism and the synthesis of various molecules.[1][2]

-

Kinases (13%): These enzymes are critical components of signal transduction pathways, regulating a wide array of cellular processes.[1][2]

-

Lyases (20%): These enzymes catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation.[1][2]

-

Membrane Receptors (6.7%): These proteins are integral to cellular communication, receiving signals from outside the cell and transmitting them inward.[1][2]

The following diagram illustrates the potential workflow for identifying these biological targets.

The following diagram illustrates a hypothetical signaling pathway based on the predicted targets of this compound.

Conclusion

This compound presents an interesting subject for further phytochemical and pharmacological investigation. While a complete experimental spectral profile is not yet publicly available, the provided protocols offer a standardized approach for its characterization. The computational predictions of its biological targets open avenues for exploring its potential therapeutic applications. Future research should focus on the isolation and complete structural elucidation of this compound to populate the spectral data tables and validate the predicted biological activities through in vitro and in vivo studies.

References

Venoterpine: A Computational Exploration of its Bioactive Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The biological activities and pharmacological profile of Venoterpine are currently underexplored, with available data primarily derived from in silico computational studies. The information presented herein is based on these predictive models and awaits experimental validation.

Introduction

This compound (also known as Alkaloid RW47) is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Despite its presence in traditional medicinal flora, its specific biological activities have not been extensively investigated through wet lab experimentation. However, recent computational analyses have shed light on its potential as a bioactive molecule, predicting favorable pharmacokinetic properties and identifying likely biological targets. This guide summarizes the current in silico findings for this compound, providing a foundation for future experimental research and drug discovery efforts.

Predicted Physicochemical and Pharmacokinetic Properties

Computational modeling provides valuable insights into the drug-like characteristics of a compound. The following tables summarize the predicted physicochemical and pharmacokinetic properties of this compound based on SwissADME analysis.[2][3][4]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Implication |

| Molecular Formula | C₉H₁₁NO | |

| Molecular Weight | 149.19 g/mol | Favorable for oral bioavailability.[4] |

| LogP (Lipophilicity) | 1.18 | Balanced lipophilicity. |

| Water Solubility | Good | |

| Topological Polar Surface Area (TPSA) | 33.12 Ų | Good potential for membrane permeability.[4] |

Table 2: Predicted Pharmacokinetic Properties of this compound (SwissADME) [2][3][4]

| Property | Prediction | Implication |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for activity within the central nervous system. |

| P-glycoprotein (P-gp) Substrate | No | Less susceptible to efflux pumps, potentially increasing bioavailability. |

| CYP1A2 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C19 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2C9 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP2D6 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

| CYP3A4 inhibitor | No | Low potential for drug-drug interactions via this enzyme. |

Predicted Biological Targets

In silico target prediction algorithms suggest that this compound may interact with a variety of protein classes. These predictions are based on the structural similarity of this compound to known ligands of these targets. The predicted target classes for this compound are illustrated in the diagram below.

Caption: Predicted protein target classes for this compound based on in silico analysis[2][3].

Experimental Protocols

As there are no published experimental studies detailing the biological activities of this compound, specific experimental protocols cannot be provided at this time. Future research to validate the in silico predictions would likely involve a variety of assays, including but not limited to:

-

Enzyme Inhibition Assays: To confirm the predicted interactions with oxidoreductases, kinases, and cytochrome P450 enzymes.

-

Receptor Binding Assays: To validate interactions with predicted membrane receptors.

-

Cell-Based Assays: To assess the functional effects of this compound on cellular processes, such as proliferation, apoptosis, and inflammation, in relevant cell lines.

-

In Vivo Studies: To evaluate the pharmacokinetic profile and therapeutic efficacy of this compound in animal models.

Conclusion and Future Directions

The computational data available for this compound suggest that it is a promising candidate for further pharmacological investigation. Its predicted drug-like properties and potential to interact with a diverse range of biological targets warrant experimental validation. Future research should focus on synthesizing or isolating sufficient quantities of this compound to perform rigorous in vitro and in vivo studies. Elucidating the true biological activities and mechanisms of action of this compound could pave the way for the development of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Proposed Laboratory Synthesis of Venoterpine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the date of this document, a specific, peer-reviewed total synthesis of Venoterpine (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) has not been reported in the scientific literature. The following application notes and protocols describe a proposed synthetic route based on established methodologies for the synthesis of structurally related cyclopenta[c]pyridine derivatives. The quantitative data provided is derived from analogous transformations reported in the literature and should be considered as representative examples. Optimization of each step will be necessary to achieve satisfactory yields and purity of this compound.

Introduction

This compound is a naturally occurring pyridine alkaloid found in plants such as Gentiana lutea.[1] Its chemical structure, 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol, presents a fused bicyclic system that is of interest to medicinal chemists. This document outlines a proposed multi-step laboratory synthesis to obtain this compound for research and drug development purposes. The proposed route leverages an annulation strategy to construct the cyclopenta[c]pyridine core, followed by functional group manipulations to introduce the required methyl and hydroxyl groups.

Proposed Synthetic Pathway

The proposed synthesis of this compound commences with the construction of a cyclopenta[c]pyridinone intermediate via an annulation reaction. This intermediate subsequently undergoes methylation and then a stereoselective reduction to yield the target molecule, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (Intermediate 1)

This step involves the construction of the fused bicyclic core through an intramolecular condensation reaction. This type of annulation is a common strategy for synthesizing cyclopenta[c]pyridine systems.[2]

Reaction:

-

Starting Material: Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate

-

Reagent: Sodium hydride (NaH)

-

Solvent: Tetrahydrofuran (THF)

-

Product: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).

-

Wash the sodium hydride with anhydrous THF (3 x 10 mL) to remove the mineral oil.

-

Add anhydrous THF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate (1.0 equivalent) in anhydrous THF (20 mL) to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

Step 2: Synthesis of 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (Intermediate 2)

The introduction of the methyl group at the C7 position is proposed to proceed via an alkylation reaction. The acidity of the proton at C7 allows for deprotonation and subsequent reaction with a methylating agent.

Reaction:

-

Starting Material: 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

-

Reagents: Sodium hydride (NaH), Methyl iodide (CH₃I)

-

Solvent: Tetrahydrofuran (THF)

-

Product: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents) and wash with anhydrous THF.

-

Add anhydrous THF (40 mL) and cool to 0 °C.

-

Add a solution of 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (1.0 equivalent) in anhydrous THF (15 mL) dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 40 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one.

Step 3: Synthesis of this compound (7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol)

The final step is the reduction of the ketone functionality to a secondary alcohol. A reducing agent such as sodium borohydride is suitable for this transformation.[2]

Reaction:

-

Starting Material: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one

-

Reagent: Sodium borohydride (NaBH₄)

-

Solvent: Methanol (MeOH)

-

Product: this compound

Protocol:

-

Dissolve 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one (1.0 equivalent) in methanol (30 mL) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, quench the reaction by the slow addition of acetone.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis of this compound, based on analogous reactions found in the literature.

| Step | Starting Material | Product | Reagents | Solvent | Typical Yield (%) | Reference for Analogous Reaction |

| 1 | Methyl 4-(3-ethoxy-3-oxopropyl)nicotinate | 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | NaH | THF | ~58 | [2] |

| 2 | 6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | NaH, CH₃I | THF | >70 (estimated) | General Alkylation |

| 3 | 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one | This compound | NaBH₄ | MeOH | >90 (estimated) | [2] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for a single synthetic step in the proposed synthesis of this compound.

Caption: General experimental workflow for a synthetic step.

References

Standard Operating Procedure for Venoterpine Handling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Venoterpine is a naturally occurring alkaloid with a currently limited publicly available experimental profile. The following application notes and protocols are based on computational predictions of its biological activities and general laboratory safety practices for similar chemical entities. Researchers should perform their own risk assessments and optimize protocols based on empirical data.

Introduction

This compound (IUPAC Name: 7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-6-ol) is a pyridine alkaloid found in Gentiana lutea.[1] Computational analyses suggest that this compound possesses favorable drug-like properties, including good water solubility, high gastrointestinal absorption, and the ability to cross the blood-brain barrier.[2][3] These characteristics, combined with predicted interactions with key biological targets, indicate its potential for therapeutic applications. This document provides a standard operating procedure for handling this compound and detailed protocols for hypothetical experimental validation of its predicted activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | PubChem[1] |

| Molecular Weight | 149.19 g/mol | PubChem[1] |

| Physical Description | Solid | PubChem[1] |

| Melting Point | 130 - 132 °C | PubChem[1] |

| CAS Number | 17948-42-4 | PubChem[1] |

Safety and Handling

As a pyridine alkaloid, this compound should be handled with care in a laboratory setting. The following are general safety precautions; always consult the specific Safety Data Sheet (SDS) provided by the supplier.

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles should be worn at all times.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Body Protection: A lab coat must be worn.

-

Respiratory Protection: For handling fine powders or creating aerosols, a properly fitted respirator or use of a fume hood is necessary.

3.2. Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, especially when handling the solid form or preparing stock solutions.

-

Ensure that safety showers and eyewash stations are readily accessible.

3.3. Storage

-

Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is -20°C under an inert atmosphere.[4]

3.4. Spills and Waste Disposal

-

In case of a spill, contain the material using an absorbent pad or other suitable inert material.

-

Dispose of this compound waste according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.

Predicted Biological Activities and Physicochemical Properties

Computational studies have provided insights into the potential biological activities and pharmacokinetic properties of this compound. These predictions, summarized in the following tables, offer a basis for designing experimental validation studies.

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Predicted Value/Characteristic | Implication | Source |

| Water Solubility | Good | Suitable for aqueous formulations | ResearchGate[3] |

| Gastrointestinal Absorption | High | Potential for good oral bioavailability | ResearchGate[3] |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS applications | ResearchGate[3] |

| P-glycoprotein Substrate | No | Reduced likelihood of efflux-mediated resistance | ResearchGate[3] |

| Cytochrome P450 Inhibition | No inhibition of CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 | Lower potential for drug-drug interactions | ResearchGate[3] |

| Lipinski's Rule of Five | 0 violations | Favorable for drug-likeness | ResearchGate[3] |

Table 3: Predicted Biological Targets of this compound

| Target Class | Predicted Interaction Percentage | Potential Therapeutic Area | Source |

| Oxidoreductases | 33% | Antioxidant, Metabolic modulation | ResearchGate[3] |

| Kinases | 13% | Anticancer, Anti-inflammatory | ResearchGate[3] |

| Lyases | 20% | Various metabolic pathways | ResearchGate[3] |

| Cytochrome P450 Enzymes | 13% | Drug metabolism | ResearchGate[3] |

| Membrane Receptors | 6.7% | Various signaling pathways | ResearchGate[3] |

Experimental Protocols

The following are detailed, hypothetical protocols for investigating the predicted biological activities of this compound.

5.1. In Vitro Anticancer Activity: MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on a cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

This compound

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

PBS (Phosphate-Buffered Saline)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microplates

Procedure:

-

Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.5%.

-

Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

5.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of this compound against a specific kinase (e.g., a MAP kinase).

Materials:

-

This compound

-

Recombinant active kinase

-

Kinase-specific substrate

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Kinase-Glo® Luminescent Kinase Assay kit (or similar)

-

White, opaque 96-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the kinase, its substrate, and the this compound dilutions.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction. Include a no-inhibitor control and a no-enzyme control.

-

Incubate the plate at room temperature for the recommended time for the specific kinase.

-

Detection: Add the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent measures the amount of remaining ATP, which is inversely proportional to kinase activity.

-

Incubate for 10 minutes at room temperature.

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC₅₀ value.

5.3. In Vivo Neuroprotective Effect in a Rodent Model of Ischemic Stroke

This hypothetical protocol describes the evaluation of this compound's neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO). All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Materials:

-

Male Wistar rats (250-300g)

-

This compound

-

Saline solution (vehicle)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for MCAO

-

TTC (2,3,5-triphenyltetrazolium chloride) stain

Procedure: